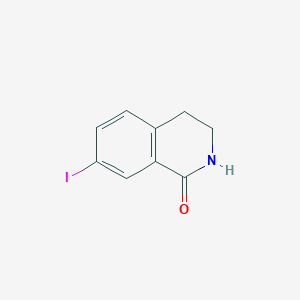

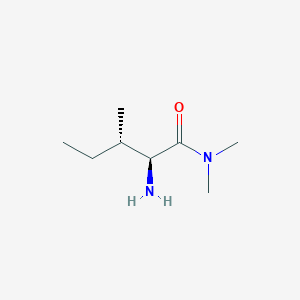

![molecular formula C14H11ClN2 B1311316 7-クロロ-5-メチル-2-フェニル-1H-ピロロ[3,2-b]ピリジン CAS No. 1026076-88-9](/img/structure/B1311316.png)

7-クロロ-5-メチル-2-フェニル-1H-ピロロ[3,2-b]ピリジン

説明

科学的研究の応用

抗菌活性

ピロロピラジン誘導体には、7-クロロ-5-メチル-2-フェニル-1H-ピロロ[3,2-b]ピリジンなど、顕著な抗菌作用を示すことが明らかになっています。 これらの化合物は、細菌や真菌の増殖を強力に阻害することができ、新しい抗生物質や抗真菌剤の開発に役立ちます .

抗炎症作用

ピロロピラジン誘導体の抗炎症の可能性は、もう一つの興味深い分野です。 これらの化合物は、炎症性サイトカインとメディエーターの産生を阻害することで、炎症関連の疾患の治療に使用できます .

抗ウイルス用途

これらの化合物は、抗ウイルス活性も示しており、ウイルス感染症の治療に役立つ可能性があります。 その作用機序は、多くの場合、ウイルスの複製または集合の阻害を伴います .

抗酸化効果

ピロロピラジン誘導体の抗酸化特性により、酸化ストレス関連疾患の治療に役立つ可能性があります。 これらの化合物は、フリーラジカルを中和し、細胞を酸化損傷から保護することができます .

抗腫瘍および抗癌活性

ピロロピラジン誘導体は、腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導する能力があるため、癌研究において有望視されています。 これは、これらの化合物が抗癌剤の潜在的な成分となることを意味します .

キナーゼ阻害

キナーゼ阻害剤は、癌を含むさまざまな疾患の治療に不可欠です。 7-クロロ-5-メチル-2-フェニル-1H-ピロロ[3,2-b]ピリジンなどのピロロピラジン誘導体は、キナーゼ阻害剤として作用し、疾患の進行に不可欠なシグナル伝達経路を阻害することができます .

代謝性疾患の治療

研究によると、ピロロピラジン誘導体は、血糖値を低下させる効果があり、糖尿病、高脂血症、心臓血管疾患などの代謝性疾患の予防と治療に役立つ可能性があります .

創薬と創薬デザイン

ピロロピラジン誘導体の構造的複雑さと生物学的活性は、創薬における魅力的な足場となっています。 これらの化合物は、さまざまな標的に対する有効性と特異性を高めるように改変することができ、新しい医薬品の開発につながります .

作用機序

Target of Action

The primary target of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability.

Result of Action

In vitro, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .

Action Environment

It is known that the compound’s action can be influenced by various factors, including the presence of fibroblast growth factors and the specific isoform of fgfr that is present .

生化学分析

Biochemical Properties

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thus affecting downstream signaling pathways. Additionally, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine interacts with various proteins and other biomolecules, forming hydrogen bonds and hydrophobic interactions that stabilize these complexes .

Cellular Effects

The effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFRs leads to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects the PI3K-Akt and MAPK pathways, which are crucial for cell survival and growth . By altering these pathways, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can induce cell cycle arrest and promote programmed cell death.

Molecular Mechanism

At the molecular level, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of FGFRs by occupying the ATP-binding site, preventing phosphorylation and subsequent activation of the receptor . This inhibition disrupts the signaling cascade, leading to decreased cell proliferation and increased apoptosis. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its efficacy may decrease over time due to potential degradation or development of resistance mechanisms in cells.

Dosage Effects in Animal Models

The effects of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity.

Metabolic Pathways

7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in urine and feces . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity and affinity for certain cellular components.

Subcellular Localization

The subcellular localization of 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its inhibitory effects on FGFRs and other biomolecules.

特性

IUPAC Name |

7-chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-9-7-11(15)14-13(16-9)8-12(17-14)10-5-3-2-4-6-10/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEPJLRNZROUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)C=C(N2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445778 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026076-88-9 | |

| Record name | 7-Chloro-5-methyl-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

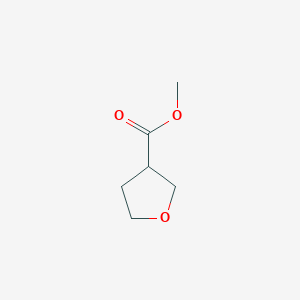

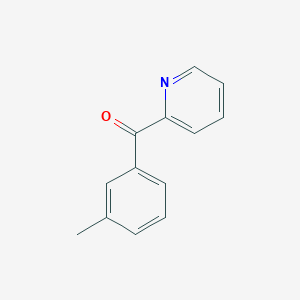

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)